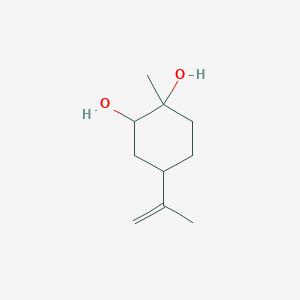

p-Ment-8-eno-1,2-diol

Descripción general

Descripción

1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- (CHDM) is a cyclohexane-based diol compound that is used in a variety of scientific research applications. It is a colorless liquid that is soluble in water and has a low vapor pressure. CHDM is a versatile compound that has a wide range of applications, including in the synthesis of various compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

Aplicaciones Científicas De Investigación

Transformaciones Enzimáticas

El compuesto se utiliza en el sistema enzimático de bacterias, hongos e insectos para transformar pequeñas moléculas, como los monoterpenos . La ventaja más importante de este tipo de reacción es la posibilidad de obtener derivados que no es posible obtener con métodos estándar de síntesis orgánica o son muy caros de obtener .

Productos de Biotransformación

Como resultado de la biotransformación, se obtuvieron dos productos, es decir, p-ment-1-eno-7,8-diol (26,7%) y ácido 8-hidroxi-p-ment-1-en-7-oico (57,6%). El análisis de los resultados mostró que el carbono C-7 se hidroxiló en el primer paso, seguido de la oxidación del alcohol primario a ácido en el siguiente paso .

Repelente de Mosquitos

El p-Mentano-3,8-diol (PMD) está destronando gradualmente al repelente de mosquitos sintético estándar de oro, N,N-dietil-m-toluamida (DEET), ya que el PMD es natural y se considera más seguro mientras que muestra una excelente actividad repelente .

Análisis Termodinámico

La deshidrogenación del 1,2-ciclohexanodiol (CHD) ayuda a la utilización efectiva no solo de los derivados fósiles, sino también de los dioles y polioles vicinales de los recursos sostenibles derivados de la biomasa. Se calculó un análisis termodinámico de la deshidrogenación del CHD con cálculo de teoría funcional de la densidad (DFT) utilizando Gaussian 09 .

Productos de Deshidrogenación

El resultado indica que el CHD se puede convertir en 2-hidroxi ciclohexanona (HCO), 2-hidroxi-2-ciclohexen-1-ona (HCEO) y pirocatecol dependiendo del grado de deshidrogenación. HCO y HCEO son los productos estables de la deshidrogenación primaria y secundaria .

Catalizadores en la Deshidrogenación

Experimentalmente, se prepararon catalizadores Cu/MgO utilizando glucosa como reductor, y se caracterizaron mediante SEM, TEM, XRD, XPS, TPR, BET e ICP. Además, se investigó su rendimiento catalítico con respecto a la deshidrogenación sin oxígeno del CHD .

Mecanismo De Acción

Target of Action

p-Menth-8-ene-1,2-diol, also known as 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-, is a natural product that is used in research related to life sciences

Mode of Action

It is known that the compound undergoes biotransformation in the enzymatic system of bacteria, fungi, and insects . The process involves the action of alcohol oxidizing enzymes (alcohol oxidases or alcohol dehydrogenases) and aldehyde dehydrogenase .

Biochemical Pathways

The biochemical pathways affected by p-Menth-8-ene-1,2-diol involve the transformation of monoterpenes in the enzymatic system of microorganisms and insects . The compound undergoes hydroxylation at the C-7 carbon in the first step, followed by the oxidation of the primary alcohol to acid in the next step . This process results in the formation of p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid .

Result of Action

The compound’s transformation results in the formation of p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid , which may have their own biological activities.

Action Environment

The action of p-Menth-8-ene-1,2-diol can be influenced by environmental factors. For instance, the enzymatic system of bacteria, fungi, and insects, which plays a crucial role in the compound’s transformation, can be affected by various environmental conditions . .

Análisis Bioquímico

Biochemical Properties

The enzymatic system of bacteria, fungi, and insects can transform small molecules like monoterpenes . The transformation of p-Menth-8-ene-1,2-diol results in two products, i.e., p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid . The C-7 carbon is hydroxylated in the first step, followed by the primary alcohol oxidation to acid in the next step .

Cellular Effects

It is known that monoterpenes, the group of compounds to which p-Menth-8-ene-1,2-diol belongs, have comprehensive actions in plants and are used in food, pharmaceutical, cosmetic, or agricultural products . They are located mainly in specialized types of storage tissues like glandular capitate trichomes .

Molecular Mechanism

It is known that the compound undergoes enzymatic reactions based on enzymes alone or whole microorganisms . These reactions enable obtaining products with a specific structure and purity .

Metabolic Pathways

It is known that the compound undergoes enzymatic reactions, possibly involving various enzymes or cofactors .

Propiedades

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZWTZTZWGWEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(C1)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862795 | |

| Record name | 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to very slightly yellow oily liquid; Cool minty aroma | |

| Record name | 8-p-Menthene-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 8-p-Menthene-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.920-0.925 | |

| Record name | 8-p-Menthene-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1946-00-5, 38630-75-0 | |

| Record name | Limonene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1946-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001946005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylvinyl)cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2S,4R)-(+)-Limonene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

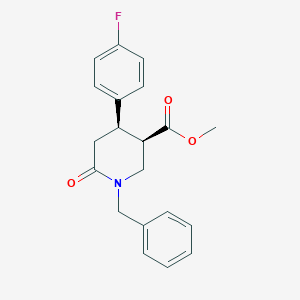

![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride](/img/structure/B23347.png)

![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)

![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)